![molecular formula C8H19N B1583818 N,N-Dimethylhexylamine CAS No. 4385-04-0](/img/structure/B1583818.png)
N,N-Dimethylhexylamine
Overview
Description
N,N-Dimethylhexylamine is a chemical compound with the linear formula CH3(CH2)4CH2N(CH3)2 . It is used as an ion-pairing agent to study the poor retention of uridine diphosphate-linked intermediates on reverse phase media. It is also used in the determination of five monophosphate nucleotides in baby foods .
Molecular Structure Analysis
The molecular structure of N,N-Dimethylhexylamine is represented by the linear formula CH3(CH2)4CH2N(CH3)2 . The molecular weight of the compound is 129.24 .
Physical And Chemical Properties Analysis
N,N-Dimethylhexylamine is a liquid at room temperature . It has a refractive index of 1.414 (lit.) and a density of 0.744 g/mL at 25°C (lit.) . The boiling point of the compound is between 146-150°C (lit.) .
Scientific Research Applications
Metabolic Studies and Drug Analysis
Metabolism of Psychedelic Substances : N-Benzylphenethylamines, including N,N-Dimethylhexylamine derivatives, have been extensively studied for their metabolism. These compounds undergo various metabolic pathways like O-demethylation, hydroxylation, and glucuronidation. Such studies are crucial in understanding the biotransformation and excretion of these substances in humans and animals (Šuláková et al., 2021).
Radiolysis in Spent Fuel Reprocessing : Research on N,N-dimethylhydroxylamine (a related compound) has revealed its application in spent fuel reprocessing. It serves as a salt-free reductant, and its behavior under gamma radiation in nitric acid mediums is studied for optimal use in reprocessing spent nuclear fuel (Wang et al., 2019).
Polymerization and Chemical Synthesis
- Living Polymerization of Amino Acids : N,N-Dimethylhexylamine has been used as an initiator in the polymerization of amino acid N-carboxyanhydrides. This process is significant in the synthesis of polypeptides, particularly at low temperatures, which opens avenues for synthesizing complex polymers (Vayaboury et al., 2004).
Biochemical Analysis and Toxicology
Toxicological Investigations : Studies have also focused on the toxicology of N,N-Dimethylhexylamine derivatives, particularly in their use as recreational drugs. Understanding the physiological and psychoactive effects of these compounds is crucial for assessing potential health risks (Catalani et al., 2018).
Anticholinesterase Drug Research : N,N-Dimethylhexylamine derivatives have been studied for their potential as anticholinesterase drugs, which could have applications in treating conditions like Alzheimer's disease or myasthenia gravis (Prozorovskii et al., 2004).
Advanced Chemical Reactions and Processes
- Reaction Studies with Oxygen Atoms : Research has been conducted on the reactions of oxygen atoms with dimethylamine, revealing significant insights into complex chemical processes and potential industrial applications (Slagle et al., 1979).
Safety And Hazards
properties
IUPAC Name |
N,N-dimethylhexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-4-5-6-7-8-9(2)3/h4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHNQZGXPNCMCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195957 | |
Record name | N,N-Dimethylhexylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethylhexylamine | |
CAS RN |
4385-04-0 | |
Record name | N,N-Dimethylhexylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4385-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethylhexylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethylhexylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethylhexylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.266 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-DIMETHYLHEXYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3C6KTC8LE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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